(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile

Description

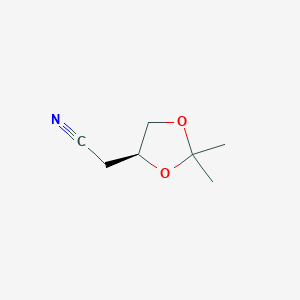

(S)-2,2-Dimethyl-1,3-dioxolane-4-acetonitrile (CAS 131724-43-1) is a chiral organic compound with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . Its structure features a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and an acetonitrile moiety at the 4-position. The stereogenic center at the 4-position confers (S)-configuration, making it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals .

The compound is commercially available through suppliers like Alchem Pharmtech and Baimei Jihua, reflecting its industrial relevance .

Properties

IUPAC Name |

2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3,5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLINZVKIKLEHQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride or potassium tert-butoxide as bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

The compound (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile (C7H11NO2) is a chiral molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article will explore its applications in scientific research, particularly in organic synthesis, pharmaceuticals, and as a reagent in chemical reactions.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a chiral auxiliary in asymmetric synthesis processes. The compound can facilitate the formation of enantiomerically enriched products, which are essential in the development of pharmaceuticals.

Key Points:

- Acts as a chiral auxiliary to enhance selectivity in reactions.

- Utilized in the synthesis of complex organic molecules.

Pharmaceutical Development

In pharmaceutical research, this compound is investigated for its potential use in drug formulation. Its ability to influence the stereochemistry of drug candidates makes it valuable for developing new therapeutic agents.

Case Studies:

- Research indicates that compounds derived from this compound exhibit promising biological activity against specific targets.

- Studies have shown successful incorporation into drug candidates aimed at treating neurological disorders.

Reagent in Chemical Reactions

The compound is also used as a reagent in various chemical reactions. Its unique structure allows it to participate in reactions such as nucleophilic substitutions and cycloadditions.

Applications:

- Utilized in the synthesis of heterocycles.

- Acts as a solvent or stabilizer in certain reaction conditions.

Data Tables

Mechanism of Action

The mechanism of action of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Bulky substituents (e.g., diphenyl, adamantane) increase molecular weight and melting points (e.g., compound 40: 218–220°C vs. target compound’s lower inferred mp) .

- Electron-withdrawing groups (e.g., nitriles in ) enhance reactivity in nucleophilic additions, whereas chlorine in facilitates substitution reactions .

Chirality and Configurational Impact :

- The (S)-configuration in the target compound distinguishes it from racemic analogs, enabling enantioselective synthesis . In contrast, compound 38 and 40 retain chirality but incorporate additional stereocenters from isopropyl/phenyl groups, altering their steric and electronic profiles .

Functional Group Diversity :

- The adamantane-thiazole hybrid () introduces lipophilicity and rigidity, contrasting with the dioxolane ring’s moderate polarity .

- The dicarbonitrile derivative () exhibits dual reactivity sites, making it suitable for coordination chemistry .

Research Findings and Data

- Spectroscopic Data : Compound 40 () exhibits a characteristic ¹H NMR signal at δ = 4.89–5.21 ppm for dioxolane protons, contrasting with the target compound’s simpler spectrum due to fewer aromatic groups .

- X-ray Crystallography : The dicarbonitrile analog () has a planar dioxolane ring with C–C bond lengths of 1.44–1.51 Å, confirming structural rigidity .

- Thermal Stability : Higher melting points in diphenyl-substituted analogs (e.g., compound 40) correlate with increased van der Waals interactions .

Biological Activity

(S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article examines its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique dioxolane structure, which contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 141.17 g/mol. The compound features a dioxolane ring that is known for its role as a chiral building block in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Chiral Resolution : Using optically active starting materials to produce the desired enantiomer.

- Reactions with Acetonitrile : Employing acetonitrile in reactions involving dioxolanes to introduce the cyano group effectively.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of dioxolanes have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has highlighted the potential of dioxolane derivatives in anticancer therapy. A case study demonstrated that a related compound exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications on the dioxolane ring can enhance potency against specific cancer types.

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Effectiveness : A study published in the Journal of Biological Chemistry explored the antimicrobial properties of various dioxolane derivatives. The findings indicated that modifications at the 4-position significantly enhanced activity against gram-positive bacteria .

- Anticancer Mechanisms : A research article detailed the anticancer effects of a related dioxolane compound on human breast cancer cells. The study found that treatment led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis .

Q & A

Basic Research Questions

Q. How can the synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-acetonitrile be optimized for higher enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be enhanced by using chiral auxiliaries or asymmetric catalysis during the formation of the dioxolane ring. For example, in analogous syntheses, (S)-configured intermediates are generated via nucleophilic substitution under controlled conditions (e.g., using (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol as a precursor) . Purification via column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., acetonitrile/water mixtures) improves stereochemical fidelity. NMR monitoring (e.g., -NMR analysis of diastereomeric byproducts) ensures quality .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR are critical for verifying the dioxolane ring structure and acetonitrile moiety. Key signals include the acetonitrile nitrile group (δ ~2.0–2.5 ppm in -NMR; δ ~115–120 ppm in -NMR) and dioxolane methyl groups (δ ~1.3–1.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms the (S)-configuration, as demonstrated in structurally related dioxolane derivatives .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to minimize hydrolysis of the dioxolane ring. Use anhydrous solvents (e.g., dried acetonitrile) during reactions. Stability studies of similar compounds suggest a shelf life of ≥4 years under these conditions .

Advanced Research Questions

Q. What role does the acetonitrile group play in the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The acetonitrile group acts as a latent carboxylic acid precursor. Under acidic hydrolysis (e.g., HCl/MeOH), it converts to a carboxylate, enabling further functionalization. Kinetic studies of analogous compounds show that steric hindrance from the dioxolane methyl groups slows hydrolysis, requiring elevated temperatures (50–60°C) .

Q. How can researchers resolve contradictions in analytical data (e.g., NMR vs. LC-MS) for this compound?

- Methodological Answer :

- NMR Discrepancies : Ensure deuterated solvents are moisture-free to avoid signal splitting. For overlapping peaks, use 2D NMR (e.g., COSY, HSQC) .

- LC-MS Inconsistencies : Use deuterated internal standards (e.g., (S)-ADB-BINACA-d5) to correct for ionization variability. Calibrate with a standard curve for accurate quantification .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at 25–60°C. Monitor via HPLC for decomposition products (e.g., ring-opened diols or nitrile hydrolysis byproducts) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. For related dioxolanes, decomposition typically occurs >150°C .

Q. How does the stereochemistry of the dioxolane ring influence the compound’s biological or catalytic activity?

- Methodological Answer : The (S)-configuration enhances chiral recognition in enzyme-binding assays or asymmetric catalysis. For example, (S)-configured dioxolane derivatives show higher affinity for cannabinoid receptors in vitro compared to (R)-isomers . Computational docking studies (e.g., AutoDock Vina) can predict stereochemical effects on binding .

Methodological Tables

Table 1 : Key NMR Signals for this compound (CDCl₃, 400 MHz)

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Dioxolane CH₃ | 1.41, 1.35 | Singlet | |

| Acetonitrile CH₂ | 2.20–2.45 | Multiplet | |

| Dioxolane OCH₂ | 3.37–4.25 | dt/dd |

Table 2 : Stability Guidelines for Long-Term Storage

| Condition | Recommendation | Stability Period | Reference |

|---|---|---|---|

| Temperature | –20°C under argon | ≥4 years | |

| Solvent Compatibility | Anhydrous acetonitrile | No degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.